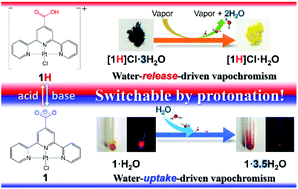Proton-switchable vapochromic behaviour of a platinum(ii)–carboxy-terpyridine complex†
Dalton Transactions Pub Date: 2016-10-14 DOI: 10.1039/C6DT03189G
Abstract
We synthesized a carboxy-substituted Pt(II)–terpyridine complex, i.e. [PtCl(Hctpy)]Cl ([1H]Cl; Hctpy = 4′-carboxy-2,2′:6′,2′′-terpyridine), that shows interesting switchable vapochromic behaviour upon protonation/deprotonation of the carboxy group. The as-synthesized dark-blue amorphous-like solid [1H]Cl·3H2O was converted to a yellow crystalline solid, [1H]Cl·H2O, upon exposure to various polar organic solvent vapours (e.g., acetonitrile, ethanol, 1-propanol, and dichloromethane), which promote the removal of water molecules. The reaction of [1H]Cl·3H2O with aqueous ammonia afforded a deprotonated bright-yellow crystalline complex, i.e. [PtCl(ctpy)]·H2O (1·H2O), which exhibits red luminescence with an emission maximum at 622 nm. Although the colour of 1·H2O was not affected by exposure to various polar organic solvent vapours, interesting vapochromic luminescence with a remarkable red-shift of the emission maximum from 622 to 652 nm was observed upon exposure to saturated water vapour to form orange crystalline 1·3.5H2O. X-ray structural analysis revealed that the planar and neutral complex molecule 1 forms a one-dimensional columnar structure with an intermolecular Pt⋯Pt distance of 3.518(2) Å in the orange crystalline 1·3.5H2O, while the cationic molecule [1H]+ in the protonated form, [1H]Cl·H2O, generates a dimeric structure with an intermolecular Pt⋯Pt distance of 3.439(2) Å. This difference suggests that the vapochromic behaviours of the protonated and deprotonated forms could be caused by structural changes induced by water-vapour adsorption/desorption, which affect the intermolecular Pt⋯Pt distance, thereby changing the energy of the metal–metal-to-ligand charge-transfer (MMLCT) transition. These contrasting results for the protonated and deprotonated complexes clearly indicate that the hydrophilicity of complex 1 is significantly affected by protonation/deprotonation of the carboxy group. In addition, quasi-reversible conversion between [1H]Cl·3H2O and 1·H2O was achieved by exposure of the protonated and deprotonated forms to triethylamine and humid hydrochloric acid vapours, respectively.


Recommended Literature
- [1] Improved myocardial performance in infarcted rat heart by injection of disulfide-cross-linked chitosan hydrogels loaded with basic fibroblast growth factor†
- [2] Validating potential energy surfaces for classical trajectory calculations
- [3] A new class of second-order non-linear optical material: stilbazolium benzimidazolate covalently bound to polymer backbone
- [4] Self-assembly oxygen sensing thin film based on a Ru(ii) complex covalently grafted to porous anodized alumina oxide (AAO) templates†
- [5] Amyloid-mimicking toxic nanofibers generated via self-assembly of dopamine†
- [6] Extraction desulfurization process of fuels with ammonium-based deep eutectic solvents†
- [7] Proton-switchable vapochromic behaviour of a platinum(ii)–carboxy-terpyridine complex†
- [8] Facile syntheses of pure uranium halides: UCl4, UBr4 and UI4†
- [9] 65. The isolation of euphol and α-euphorbol from euphorbium
- [10] On the reciprocal relationship between σ-hole bonding and (anti)aromaticity gain in ketocyclopolyenes†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 109882-76-0









